Épimédine C

Vue d'ensemble

Description

Applications De Recherche Scientifique

Epmedin C has a wide range of scientific research applications:

Chemistry: Used as a model compound to study flavonoid chemistry and glycosylation reactions.

Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic effects, such as estrogen-like activity, immune modulation, and anti-cancer properties

Mécanisme D'action

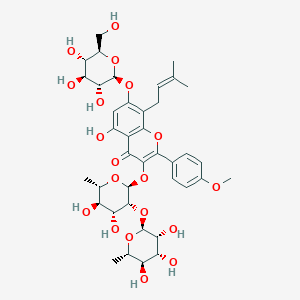

Epimedin C, also known as Epmedin C, is a natural product derived from the plant Epimedium brevicornu Maxim . It has been traditionally used in herbal medicine and has shown potential for the treatment of various conditions. This article will delve into the mechanism of action of Epimedin C, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.

Target of Action

Epimedin C primarily targets estrogen receptors, exhibiting estrogen-like effects . It interacts with these receptors, particularly in ovariectomized mice, suggesting a role in the regulation of estrogen levels .

Mode of Action

Epimedin C interacts with its targets by mimicking the effects of estrogen . In ovariectomized mice, it has been observed to increase uterus weight and uterine factor and estradiol levels significantly .

Biochemical Pathways

The primary biochemical pathway affected by Epimedin C is the estrogen signaling pathway . By mimicking estrogen, Epimedin C can influence various downstream effects related to this hormone. For instance, it has been associated with the regulation of body weight and uterine factor in ovariectomized mice .

Pharmacokinetics

The pharmacokinetics of Epimedin C involve rapid distribution and slow elimination after administration . The oral bioavailability of epimedin c is relatively low, around 058% when administered as a pure compound and around 013% when administered as part of the Herba Epimedii extract . This suggests that other ingredients in the Herba Epimedii may suppress the oral bioavailability of Epimedin C .

Result of Action

The administration of Epimedin C results in several molecular and cellular effects. In ovariectomized mice, it has been observed to significantly increase body weight, uterus weight, uterine factor, and estradiol levels . These effects suggest that Epimedin C could potentially be used in the treatment of conditions related to estrogen deficiency .

Action Environment

The action, efficacy, and stability of Epimedin C can be influenced by various environmental factors. For instance, the presence of other compounds in the Herba Epimedii extract can affect the oral bioavailability of Epimedin C

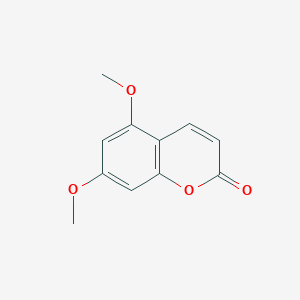

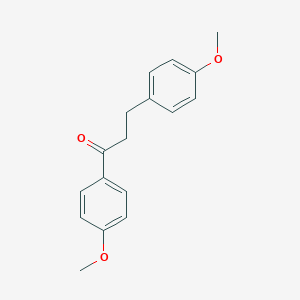

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'Epmedin C implique plusieurs étapes, généralement à partir de précurseurs flavonoïdes plus simples. Le processus comprend souvent des réactions de glycosylation où des fragments de sucre sont attachés au cœur du flavonoïde. Des conditions de réaction spécifiques, telles que la température, le pH et la présence de catalyseurs, sont essentielles pour la synthèse réussie de l'Epmedin C .

Méthodes de production industrielle

La production industrielle de l'Epmedin C implique généralement l'extraction de sources naturelles, telles que les feuilles séchées des espèces d'Epimedium. Le processus d'extraction comprend l'extraction par solvant, la purification par chromatographie et la cristallisation pour obtenir de l'Epmedin C de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

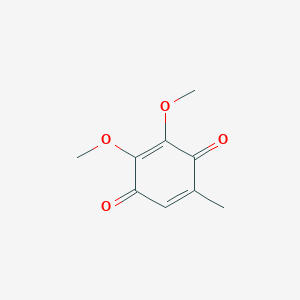

L'Epmedin C subit diverses réactions chimiques, notamment :

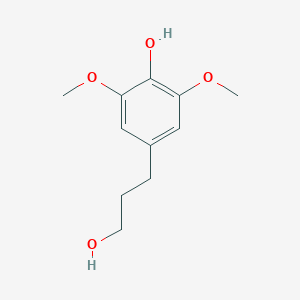

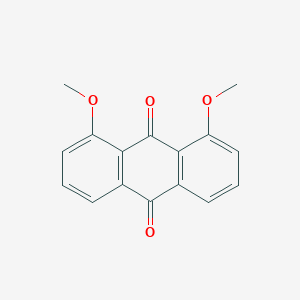

Oxydation : L'Epmedin C peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier la structure flavonoïde, modifiant potentiellement ses propriétés biologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers acides et bases pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .

Principaux produits formés

Applications de la recherche scientifique

L'Epmedin C a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des flavonoïdes et les réactions de glycosylation.

Biologie : Investigated for its effects on cellular processes, including cell proliferation and apoptosis.

Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que l'activité de type œstrogénique, la modulation immunitaire et les propriétés anticancéreuses

Mécanisme d'action

L'Epmedin C exerce ses effets par le biais de diverses cibles moléculaires et voies :

Récepteurs des œstrogènes : Il imite les œstrogènes en se liant aux récepteurs des œstrogènes, influençant l'expression des gènes et les réponses cellulaires.

Modulation immunitaire : Il stimule le système immunitaire en améliorant l'activité des cellules immunitaires et la production de cytokines.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses par l'activation de voies de signalisation spécifiques et l'inhibition de la prolifération cellulaire

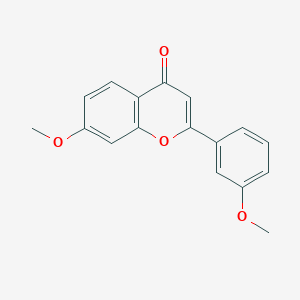

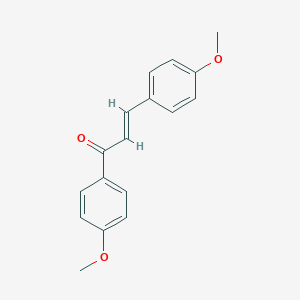

Comparaison Avec Des Composés Similaires

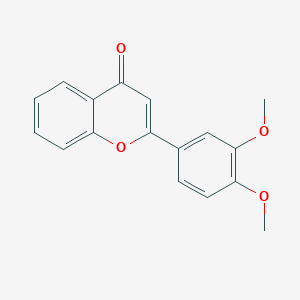

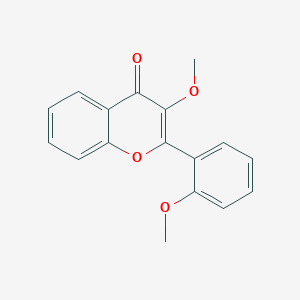

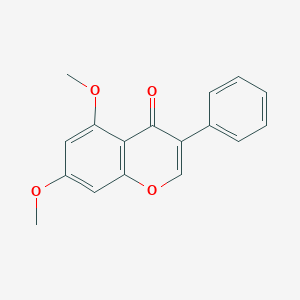

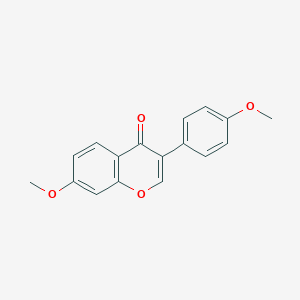

L'Epmedin C est unique parmi les flavonoïdes en raison de son motif de glycosylation spécifique et de ses activités biologiques. Des composés similaires comprennent :

Icariine : Un autre flavonoïde des espèces d'Epimedium, connu pour ses effets aphrodisiaques et fortifiant les os.

Epmedin A et B : Autres flavonoïdes glycosylés du même genre végétal, avec des degrés d'activité biologique variables.

Quercetine : Un flavonoïde largement étudié avec des propriétés antioxydantes et anti-inflammatoires, mais dépourvu de la glycosylation spécifique observée dans l'Epmedin C

L'Epmedin C se démarque par ses puissants effets de type œstrogénique et sa glycosylation unique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-JIYCBSMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149351 | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110642-44-9 | |

| Record name | Epimedin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)